molecular formula C10H10ClNO B3105071 N-(4-chlorobenzyl)acrylamide CAS No. 151946-55-3

N-(4-chlorobenzyl)acrylamide

Cat. No.: B3105071
CAS No.: 151946-55-3
M. Wt: 195.64 g/mol
InChI Key: CKOUPSDZRNVKLF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)acrylamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorobenzyl group attached to an acrylamide moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chlorobenzyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)acrylamide undergoes various chemical reactions, including:

    Electrophilic Bromination: This reaction involves the addition of bromine to the double bond of the acrylamide moiety, leading to the formation of brominated products.

    Spirocyclization: This reaction forms spirocyclic compounds through intramolecular cyclization, often catalyzed by electrophilic reagents.

Common Reagents and Conditions

    Bromine: Used in electrophilic bromination reactions.

    2-Bromoethan-1-ol: Acts as a brominating reagent in spirocyclization reactions.

Major Products

    Brominated 2-azaspiro[4.5]decanes: Formed through electrophilic bromination and spirocyclization reactions.

Scientific Research Applications

N-(4-chlorobenzyl)acrylamide finds applications in diverse scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in antifungal treatments.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)acrylamide involves its interaction with molecular targets through covalent bonding. The compound’s electrophilic nature allows it to form covalent adducts with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzylacrylamide: Similar structure but lacks the chlorobenzyl group.

    N-(4-methoxybenzyl)acrylamide: Contains a methoxy group instead of a chlorine atom.

Uniqueness

N-(4-chlorobenzyl)acrylamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOUPSDZRNVKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acryloyl chloride (86.9 g) was added dropwise with stirring to a solution of 4-chlorobenzylamine (135.8 g) and triethylamine (133.5 ml) in dichloromethane (500 ml) at -15 to -20° C., under nitrogen. After the addition the mixture was stirred at ambient temperature for 2.5 hours. The mixture was washed with dilute aqueous sodium hydroxide solution and then with water. The dichloromethane solution was dried and evaporated under reduced pressure. The solid residue was recrystallised from ethyl acetate to give N-(4-chlorobenzyl)acrylamide, m.p. 103°-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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